molecular formula C20H17N3O5S2 B2663551 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide CAS No. 681480-30-8

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

Cat. No.: B2663551
CAS No.: 681480-30-8
M. Wt: 443.49
InChI Key: KYLYYEWDEORYGO-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The Z-configuration at the 5-position is stabilized by conjugation between the 2-methoxyphenyl substituent and the thiazolidinone ring. Its molecular weight is approximately 445.5 g/mol (estimated from analogues in ). Key structural features include:

  • Core: 4-Oxo-2-sulfanylidene-1,3-thiazolidine.
  • Substituents:
    • 5-(2-Methoxyphenyl)methylidene group (Z-configuration).
    • N-(4-Nitrophenyl)propanamide side chain.

This compound is synthesized via Knoevenagel condensation, similar to methods described for analogues in and , where a substituted aldehyde reacts with a thiazolidinone precursor under basic conditions.

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-28-16-5-3-2-4-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-6-8-15(9-7-14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLYYEWDEORYGO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Molecular Structure:

  • IUPAC Name: 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
  • Molecular Formula: C19H16N2O4S2
  • Molecular Weight: 384.47 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . The presence of the thiazolidinone ring is crucial for its interaction with bacterial enzymes and membranes.

  • Mechanism of Action:
    • Thiazolidinones inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and metabolic pathways. For example, they may inhibit the enzyme FabZ , which is critical for fatty acid biosynthesis in bacteria .
  • Case Studies:
    • A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship indicated that modifications at the phenyl or methoxy positions could enhance potency .

Anticancer Activity

Thiazolidinone derivatives have also shown promise in cancer therapy:

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. Additionally, it can disrupt cell cycle progression.
  • Research Findings:
    • In vitro studies indicated that this compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide typically involves:

  • Knoevenagel Condensation:
    • The reaction between 2-methoxybenzaldehyde and thiosemicarbazide forms an intermediate that undergoes cyclization with a suitable acid derivative to yield the final product.

Data Table: Biological Activities and Mechanisms

Activity TypeTarget Organism/CellsMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of fatty acid biosynthesis (FabZ)
AnticancerBreast cancer cellsInduction of apoptosis, cell cycle disruption
AntifungalVarious fungal strainsDisruption of cell membrane integrity

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1 = 2-Methoxyphenyl, R2 = 4-Nitrophenyl ~445.5 Potential anticancer/antimicrobial activity
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene…-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide R1 = 4-Methylphenyl, R2 = Thiadiazole 404.5 Enhanced solubility; antibacterial activity
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-…-N-phenylpropanamide R1 = Thiophen-2-yl, R2 = Phenyl 388.4 Improved electronic delocalization; antifungal
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo…-N-(2-methylphenyl)acetamide R1 = Benzyl, R2 = 2-Methylphenyl ~350.4 Moderate cytotoxicity; SAR studies

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitro in the target compound) increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) .
  • Bulkier substituents (e.g., thiadiazole in ) reduce membrane permeability but improve target specificity.
  • Heteroaromatic substituents (e.g., thiophen-2-yl in ) enhance π-π stacking and charge-transfer interactions.

Research Findings and Mechanistic Insights

Computational and Spectroscopic Data

  • Electronic Structure : DFT calculations on similar compounds () show that the 4-nitro group lowers the LUMO energy by 0.5–1.0 eV compared to methoxy or methyl substituents, facilitating redox interactions.
  • Spectroscopic Confirmation : IR and NMR data () confirm the Z-configuration via characteristic C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

Crystallographic Analysis

  • Crystal Packing : Analogues with nitro groups (e.g., target compound) exhibit denser packing due to dipole-dipole interactions, as observed in ORTEP-derived structures ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.